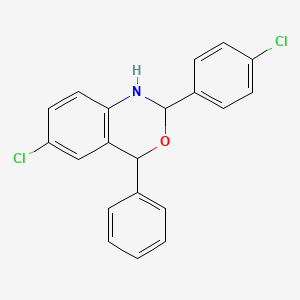![molecular formula C26H23N3O2 B11682485 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by the presence of a piperidine ring, a toluidine group, and an isoxazole ring fused to an anthraquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with piperidine and 2-toluidine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and toluidine groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized isoxazole compounds .
Wissenschaftliche Forschungsanwendungen
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 3-Aroylanthra[1,9-cd]isoxazol-6-ones
- 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one chloride .
Uniqueness
What sets 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and toluidine groups, along with the isoxazole ring, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H23N3O2 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
10-(2-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H23N3O2/c1-16-9-3-6-12-19(16)27-20-15-21(29-13-7-2-8-14-29)24-23-22(20)25(30)17-10-4-5-11-18(17)26(23)31-28-24/h3-6,9-12,15,27H,2,7-8,13-14H2,1H3 |
InChI-Schlüssel |
DJQSSJIWDRRJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
